![molecular formula C19H17N5O B2781683 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014027-98-5](/img/structure/B2781683.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

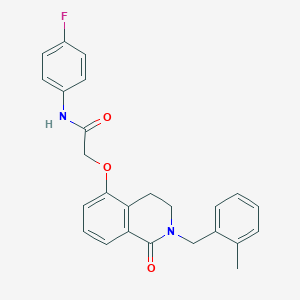

The compound “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a derivative of benzimidazole . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of this compound involves several steps. The first step involves the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline . This is achieved by reacting o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent . The next step involves the nucleophilic attack of this compound on chloroacetyl chloride in the presence of triethylamine and DMF .

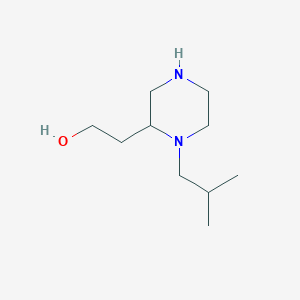

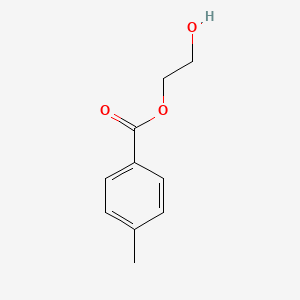

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole nucleus, which is a type of heterocyclic compound . This nucleus is an important pharmacophore in drug discovery and can interact with proteins and enzymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylenediamine with aromatic carboxylic acids to form 2-aryl benzimidazoles . This is followed by a nucleophilic attack on chloroacetyl chloride .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

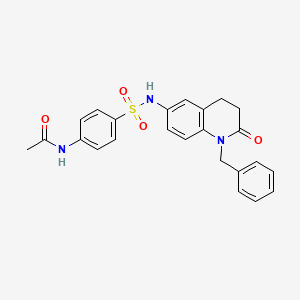

Research efforts have been directed towards the synthesis and characterization of related compounds, including their potential as biological agents. For instance, the synthesis of different substituted benzamides, including those with a pyrazole core, has been explored for their possible applications in medicinal chemistry. These compounds have demonstrated potential for binding to nucleotide protein targets, which is of considerable interest for further applications in the field (Saeed et al., 2015).

Biological Evaluation

The biological evaluation of these synthesized compounds has included testing against various enzymes and in different biological assays. For example, a study on thiosemicarbazide derivatives, which serve as precursors for the synthesis of various heterocyclic compounds, assessed their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Elmagd et al., 2017).

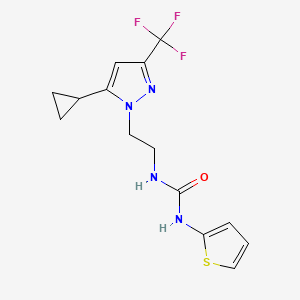

Antioxidant and Anticonvulsant Activities

Furthermore, research has also investigated the antioxidant and anticonvulsant activities of alkanamide derivatives bearing heterocyclic rings such as pyrazole. These studies suggest that modifications to the chemical structure can influence the biological activity of these compounds, offering insights into the design of more effective therapeutic agents (Tarikogullari et al., 2010).

Antimicrobial and Anticancer Properties

Additionally, the antimicrobial and anticancer properties of similar compounds have been explored. For instance, compounds with a pyrazole core have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These studies reveal the potential of such compounds in addressing various health challenges, including drug-resistant infections and cancer (Senthilkumar et al., 2021).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its pharmacological activities and potential applications in drug discovery. Given the wide range of biological activities associated with benzimidazole derivatives , this compound could be a promising candidate for further study.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. These compounds often act by binding to their target proteins, thereby modulating their activity .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Based on the known effects of similar compounds, it may have potential anti-inflammatory, antitumor, and antimicrobial activities .

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-12-11-17(23-24(12)2)19(25)20-14-9-7-13(8-10-14)18-21-15-5-3-4-6-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXVZRZSUWFLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2781605.png)

![[5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2781606.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2781609.png)

![2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B2781612.png)